

# Linerixibat Demonstrates Promising Efficacy in Cholestatic Pruritus Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Linerixibat |           |
| Cat. No.:            | B607791     | Get Quote |

New clinical trial data for the investigational drug **linerixibat** showcases a significant reduction in the debilitating itch associated with cholestatic pruritus, offering a potential new therapeutic avenue for patients with primary biliary cholangitis (PBC). While direct head-to-head trials are limited, a comparison of available data suggests **linerixibat** may offer a favorable efficacy and safety profile over current standard-of-care treatments.

Cholestatic pruritus, a severe and persistent itch, is a common and burdensome symptom of cholestatic liver diseases like PBC.[1][2] The current standard of care involves a stepwise approach with medications such as cholestyramine, rifampin, naltrexone, and sertraline.[2][3][4] However, these treatments have variable efficacy and can be associated with significant side effects. **Linerixibat**, a novel ileal bile acid transporter (IBAT) inhibitor, represents a targeted approach to treating cholestatic pruritus by reducing the systemic bile acid load.

### **Mechanism of Action: A Targeted Approach**

**Linerixibat** is a highly potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). The IBAT is responsible for the reabsorption of bile acids from the small intestine back into the liver. By blocking this transporter, **linerixibat** increases the fecal excretion of bile acids, thereby reducing the concentration of these potential pruritogens in the systemic circulation.

In contrast, standard therapies have different mechanisms of action. Cholestyramine is a bile acid sequestrant that binds to bile acids in the intestine, preventing their reabsorption. Rifampin



is thought to work by inducing enzymes that may alter the metabolism of pruritogens. Naltrexone is an opioid antagonist that counteracts the effects of endogenous opioids, which are believed to play a role in the perception of itch. Sertraline, a selective serotonin reuptake inhibitor (SSRI), is thought to modulate itch signaling in the central nervous system.

# Performance Benchmarking: Linerixibat vs. Standard of Care

The recently completed Phase III GLISTEN trial provides robust data on the efficacy of **linerixibat** in patients with moderate to severe cholestatic pruritus due to PBC. While this trial was placebo-controlled, a significant portion of enrolled patients were already on stable doses of standard-of-care medications, providing some context for **linerixibat**'s performance in a real-world setting.

A direct comparison of efficacy across different clinical trials is challenging due to variations in study design, patient populations, and outcome measures. However, the following tables summarize the available quantitative data to facilitate an indirect comparison.

#### **Efficacy Data Summary**



| Treatment                                                           | Study/Analysis                         | Key Efficacy<br>Endpoint                                                                      | Results                                                   |
|---------------------------------------------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Linerixibat                                                         | GLISTEN (Phase III)                    | Change from baseline<br>in Worst Itch-<br>Numerical Rating<br>Scale (WI-NRS) over<br>24 weeks | -2.86 (Linerixibat) vs.<br>-2.15 (Placebo)<br>(p=0.0013)  |
| Proportion of patients with ≥3-point reduction in WI-NRS at Week 24 | 56% (Linerixibat) vs.<br>43% (Placebo) |                                                                                               |                                                           |
| Cholestyramine                                                      | Zuin et al. (RCT)                      | Pruritus resolution                                                                           | 45.5%<br>(Cholestyramine) vs.<br>36.8% (DEAE-<br>dextran) |
| Meta-analysis                                                       | Symptom relief                         | Insufficient data to confirm efficacy                                                         |                                                           |
| Rifampin                                                            | Meta-analysis of 5<br>RCTs             | Complete or partial resolution of pruritus                                                    | 77% (Rifampin) vs.<br>20%<br>(Placebo/Alternative)        |
| Naltrexone                                                          | Terg et al. (RCT)                      | Mean change in daytime itching                                                                | -54% (Naltrexone) vs.<br>+8% (Placebo)                    |
| Mean change in nighttime itching                                    | -44% (Naltrexone) vs.<br>+7% (Placebo) |                                                                                               |                                                           |
| Sertraline                                                          | Mayo et al.                            | Decrease in VAS<br>score (75-100<br>mg/day)                                                   | 35% reduction from baseline                               |
| Ataei et al. (RCT)                                                  | Reduction in VAS score                 | -46% (Sertraline) vs.<br>-43% (Rifampin)<br>(p=0.740)                                         |                                                           |



Safety and Tolerability Summary

| Treatment      | Common Adverse Events                                                           |
|----------------|---------------------------------------------------------------------------------|
| Linerixibat    | Diarrhea, abdominal pain                                                        |
| Cholestyramine | Constipation, diarrhea, bloating                                                |
| Rifampin       | Hepatotoxicity, hemolytic anemia, renal impairment                              |
| Naltrexone     | Opioid withdrawal-like symptoms (tachycardia, hypertension), recurrence of pain |
| Sertraline     | Sleep disorders, restlessness, loss of appetite                                 |

## Experimental Protocols Linerixibat: GLISTEN Phase III Trial

The GLISTEN trial was a randomized, multicenter, double-blind, placebo-controlled study.

- Patient Population: Adults with a documented diagnosis of PBC and moderate-to-severe pruritus (defined as a Worst Itch Numerical Rating Scale [WI-NRS] score of ≥4).
- Intervention: Patients were randomly assigned to receive either oral linerixibat 40 mg twice daily or a matching placebo.
- Primary Endpoint: The primary outcome was the change in pruritus severity over 24 weeks, assessed using the WI-NRS, which ranges from 0 (no itching) to 10 (worst imaginable itching).
- Stratification: Randomization was stratified by pruritus severity (moderate or severe) and concomitant use of pruritus treatments (bile acid binding resins, other treatments, or none).

### Standard of Care: General Methodologies from Clinical Trials

Clinical trials for standard-of-care treatments have varied in design, but generally follow these principles:



- Patient Population: Patients with cholestatic liver disease and significant pruritus.
- Interventions:
  - Cholestyramine: Doses typically range from 4 to 16 grams per day.
  - Rifampin: Doses generally range from 150 to 600 mg per day.
  - Naltrexone: Typically initiated at a low dose (e.g., 12.5 mg/day) and titrated up to 50 mg/day to minimize withdrawal-like side effects.
  - Sertraline: Doses often range from 75 to 100 mg per day.
- Outcome Measures: Pruritus is commonly assessed using a Visual Analogue Scale (VAS) or a Numerical Rating Scale (NRS). Other endpoints may include sleep disturbance and quality of life questionnaires.
- Study Design: Many studies have been randomized, placebo-controlled trials, often with a
  crossover design. Meta-analyses have also been crucial in evaluating the efficacy of these
  established therapies.

#### **Visualizing the Pathways and Processes**

To better understand the underlying mechanisms and therapeutic interventions, the following diagrams illustrate the pathophysiology of cholestatic pruritus and the workflow of a typical clinical trial for this condition.





Antagonizes Opioid Receptors

Modulates Serotonergic Pathway





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cholestatic pruritus: Emerging mechanisms and therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scratching the Itch: Management of pruritus in cholestatic liver disease | AASLD [aasld.org]
- 3. tandfonline.com [tandfonline.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Linerixibat Demonstrates Promising Efficacy in Cholestatic Pruritus Compared to Standard Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607791#benchmarking-linerixibat-s-performance-against-standard-of-care-for-cholestatic-pruritus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com